Amiphenazole hydrochloride, chemically known as 2,4-diamino-5-phenylthiazole hydrochloride, is a white crystalline powder. [] It is a synthetic compound classified as a thiazole derivative. [, ] While historically investigated for potential pharmaceutical applications, this analysis focuses on its role in scientific research, specifically its chemical properties and interactions with biological systems.
Amiphenazole hydrochloride is a chemical compound classified as a respiratory stimulant. It is primarily utilized as an antidote for barbiturate or opiate overdose, often in combination with other agents such as bemegride to treat poisoning from sedative drugs and to manage respiratory failure from various causes. The compound is known for its role in enhancing respiratory function and has been a subject of scientific research for its pharmacological properties and stability in pharmaceutical formulations .
Amiphenazole hydrochloride has the Chemical Abstracts Service (CAS) number 942-31-4. Its molecular formula is , and it has a molecular weight of 227.71 g/mol. The compound belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. Thiazole compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry .
Amiphenazole hydrochloride is synthesized through a multi-step chemical process. The initial step involves the reaction of thiourea with α-bromophenylacetonitrile to produce 2-(cyanophenylmethyl)isothiourea. This intermediate undergoes cyclization to yield 2,4-diamino-5-phenylthiazole, which is subsequently converted into the hydrochloride salt form .
The synthesis typically requires specific reagents and conditions:
The molecular structure of Amiphenazole hydrochloride can be represented using its canonical SMILES notation: C1=CC=C(C=C1)C2=C(N=C(S2)N)N.Cl
. This illustrates the presence of both aromatic and heterocyclic components within the molecule.
Amiphenazole hydrochloride can undergo various chemical reactions including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or develop new derivatives with improved efficacy.
Amiphenazole functions primarily as a respiratory stimulant. Its mechanism involves enhancing respiratory drive, particularly in cases of respiratory depression caused by opiates or barbiturates. The compound acts on central nervous system pathways that regulate breathing, promoting increased ventilation rates and improved oxygenation during overdose situations .
Amiphenazole hydrochloride has several scientific applications:
Amiphenazole hydrochloride emerged in the 1950s as a significant pharmacological agent aimed at addressing a critical challenge in pain management: the severe respiratory depression caused by opioid analgesics. Its development occurred within the broader context of analeptics—central nervous system stimulants historically used to counteract sedation from barbiturates and opioids. Chemically identified as 5-phenyl-1,3-thiazole-2,4-diamine hydrochloride, this thiazole derivative was designed to antagonize opioid-induced respiratory depression without significantly compromising analgesic efficacy [1] [6]. Early clinical studies demonstrated that amiphenazole, particularly when co-administered with morphine, reduced sedation and respiratory compromise while maintaining pain relief—a breakthrough for postoperative and chronic pain management [1]. Its mechanism, though not fully elucidated at the time, involved non-opioid receptor pathways, potentially through modulation of neurotransmitter systems like dopamine or acetylcholine [3].
Table 1: Key Characteristics of Amiphenazole Hydrochloride
Property | Detail |
---|---|
Chemical Name | 5-phenyl-1,3-thiazole-2,4-diamine hydrochloride |
Molecular Formula | C₉H₁₀ClN₃S |
Primary Therapeutic Class | Respiratory stimulant / Analeptic |
Era of Clinical Use | 1950s–1970s |
Initial Clinical Targets | Opioid/barbiturate overdose, postoperative respiratory depression |
Amiphenazole hydrochloride gained prominence as a dedicated respiratory stimulant for reversing opioid-induced respiratory depression (OIRD). Unlike generalized CNS stimulants (e.g., strychnine or picrotoxin), it offered a more targeted approach. Clinical reports from 1956–1962 documented its efficacy in combination with bemegride for barbiturate poisoning and as a standalone agent for morphine overdose [1] [3]. Its unique value lay in selectively antagonizing respiratory depression without reversing analgesia—a distinction from later opioid antagonists like naloxone. For example, McKeogh and Shaw (1956) noted that amiphenazole-morphine combinations preserved pain control in "intractable pain" cases while improving ventilation [1]. Physiologically, it likely stimulated brainstem respiratory centers (e.g., the medullary rhythm generators) and enhanced chemoreceptor sensitivity to CO₂, though its exact molecular targets remained less defined than modern agents [3].
By the late 1970s, amiphenazole hydrochloride’s clinical use declined sharply due to three interrelated factors:
Amiphenazole’s legacy is best contextualized against succeeding generations of respiratory stimulants. Its decline underscored a paradigm shift toward receptor-specificity and safety.
Table 2: Comparative Analysis of Respiratory Stimulants Across Eras
Agent | Mechanism of Action | Therapeutic Specificity | Clinical Applications |
---|---|---|---|
Amiphenazole (1950s) | Non-specific CNS excitation | Moderate (broad analeptic) | OIRD, barbiturate poisoning, postoperative care |
Doxapram (1960s) | Carotid body chemoreceptor agonist | High (rapid ventilatory stimulation) | Post-anesthesia, COPD-related respiratory failure |
Naloxone (1960s–) | Competitive μ-opioid antagonist | Exceptional (receptor-specific) | Opioid overdose |
BIMU-8 (1990s, experimental) | 5-HT₄ receptor agonist | High (brainstem-specific) | Drug-induced apnea (preclinical) |
Doxapram, introduced in the 1960s, surpassed amiphenazole in safety by selectively targeting peripheral chemoreceptors, minimizing CNS side effects [3]. Naloxone’s receptor specificity rendered it irreplaceable for OIRD, though its limitations in polysubstance overdoses (e.g., opioid-benzodiazepine combinations) later reignited interest in non-opioid stimulants like amiphenazole’s pharmacological cousins [3]. Contemporary research focuses on agents like potassium channel blockers (e.g., GAL-021) or ampakines, which offer greater mechanistic precision than early analeptics [3].
Amiphenazole hydrochloride exemplifies the iterative nature of pharmacotherapeutics—where efficacy alone is insufficient without precision and safety. Its evolution from adjuvant to relic mirrors broader trends in toxicology and respiratory medicine.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7